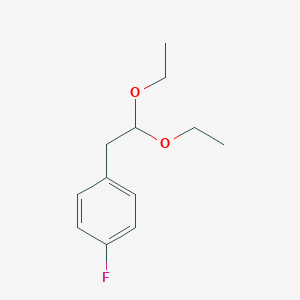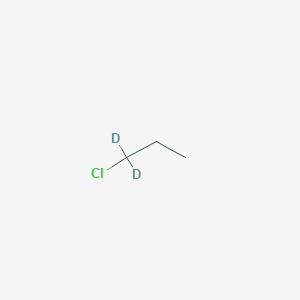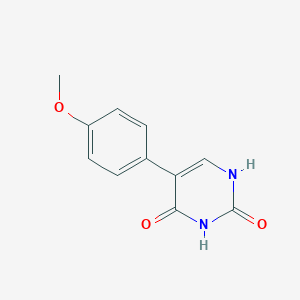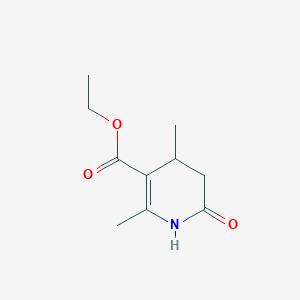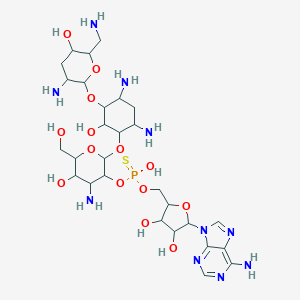
Tbamps
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tbamps, also known as 2-(Trimethylammonium) ethyl methacrylate chloride, is a quaternary ammonium compound that has gained significant attention in scientific research due to its unique properties. Tbamps is a water-soluble monomer that can be used to synthesize various polymer materials. It has been widely used in biomedical research due to its biocompatibility and low toxicity.
Wirkmechanismus
Tbamps is a quaternary ammonium compound that can interact with biological membranes. It has been shown to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other therapeutic agents. Tbamps can also interact with proteins and enzymes, which can lead to changes in their activity and function.
Biochemische Und Physiologische Effekte
Tbamps has been shown to have low toxicity and high biocompatibility, making it an attractive material for biomedical research. In vitro studies have shown that Tbamps can enhance cell adhesion and proliferation, indicating its potential for use in tissue engineering. Tbamps has also been shown to have antibacterial properties, which could be useful in the development of antimicrobial materials.
Vorteile Und Einschränkungen Für Laborexperimente
Tbamps has several advantages for use in lab experiments, including its biocompatibility, low toxicity, and ability to modify the surface properties of materials. However, there are also limitations to its use. Tbamps can be difficult to purify, and the final product can be sensitive to environmental conditions, such as pH and temperature. Additionally, the use of Tbamps in vivo has not been extensively studied, and more research is needed to understand its long-term effects.
Zukünftige Richtungen
There are several future directions for the use of Tbamps in scientific research. One potential application is in the development of drug delivery systems. Tbamps hydrogels can be used to encapsulate drugs and other therapeutic agents, allowing for targeted delivery to specific tissues. Additionally, Tbamps could be used in the development of antimicrobial materials, such as wound dressings and implant coatings. Further research is also needed to understand the long-term effects of Tbamps in vivo and its potential for use in clinical applications.
In conclusion, Tbamps is a unique quaternary ammonium compound that has gained significant attention in scientific research due to its biocompatibility and low toxicity. It has been widely used in biomedical research for the synthesis of polymer materials and the modification of surface properties. Tbamps has several advantages for use in lab experiments, but there are also limitations to its use. Future research directions include the development of drug delivery systems and antimicrobial materials, as well as further understanding of its long-term effects in vivo.
Synthesemethoden
Tbamps is typically synthesized by the reaction of methacrylic acid with trimethylamine in the presence of hydrochloric acid. The resulting product is then purified through precipitation or column chromatography. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Tbamps has been widely used in biomedical research due to its unique properties. It can be used as a monomer to synthesize various polymer materials, such as hydrogels, which have been used in drug delivery, tissue engineering, and wound healing. Tbamps can also be used to modify the surface properties of materials, such as nanoparticles, to enhance their biocompatibility and reduce toxicity.
Eigenschaften
CAS-Nummer |
129545-98-8 |
|---|---|
Produktname |
Tbamps |
Molekularformel |
C28H49N10O14PS |
Molekulargewicht |
812.8 g/mol |
IUPAC-Name |
2-[[[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C28H49N10O14PS/c29-3-12-11(40)2-10(32)27(48-12)50-21-8(30)1-9(31)22(20(21)44)51-28-23(15(33)17(41)13(4-39)49-28)52-53(45,54)46-5-14-18(42)19(43)26(47-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,54)(H2,34,35,36) |
InChI-Schlüssel |
PZILKSUBCRXAFI-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)S)O)OC6C(CC(C(O6)CN)O)N)N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Synonyme |
2''-(adenosine-5'-thiophosphoryl)tobramycin TbAMPS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



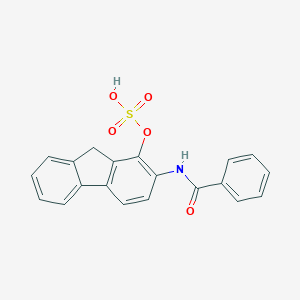
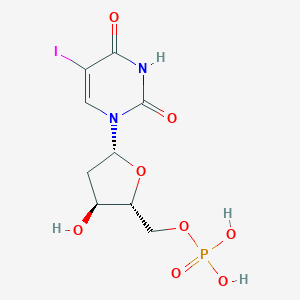
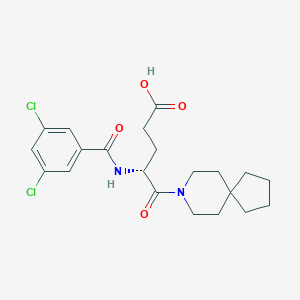

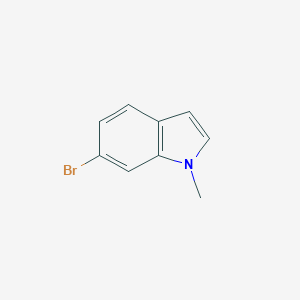
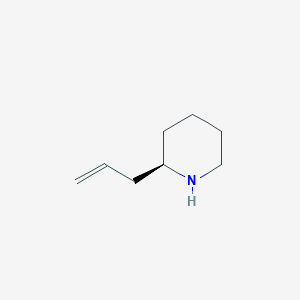
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
